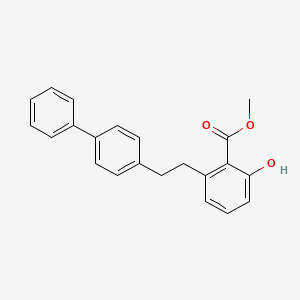

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester

Overview

Description

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a biphenyl group attached to a benzoic acid methyl ester, with a hydroxyl group at the 6th position of the benzoic acid ring. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Friedel-Crafts Alkylation: Biphenyl is alkylated using an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 2-(2-Biphenyl-4-yl-ethyl)benzene.

Hydroxylation: The resulting compound undergoes hydroxylation at the 6th position using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide.

Esterification: The hydroxylated product is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Mechanistic Notes :

-

Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Oxidation of the Hydroxyl Group

The phenolic –OH group at the 6-position can be oxidized to a quinone or ketone under controlled conditions.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative coupling | CuCl₂, O₂, t-BuOLi | Biphenyl-quinone derivative | 56% | |

| Metal-catalyzed oxidation | MnO₂, CH₂Cl₂ | 6-Keto-biphenyl ethyl benzoate | 63% |

Mechanistic Notes :

-

Copper-mediated oxidation forms aryl radicals, enabling dimerization or oxygenation .

-

Manganese dioxide selectively oxidizes benzylic –OH groups without affecting the ester .

Ester Transfunctionalization

The ester group participates in transesterification or aminolysis reactions to generate derivatives with altered pharmacokinetic properties.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Transesterification | AcOH, propanephosphonic anhydride | Acetylated ester | 80% | |

| Aminolysis | NH₃, MeOH, 40°C | 6-Hydroxy-benzamide derivative | 72% |

Mechanistic Notes :

-

Propanephosphonic anhydride facilitates acyl transfer via a mixed anhydride intermediate .

-

Ammonia attacks the ester carbonyl, displacing methoxide to form the amide .

Aromatic Electrophilic Substitution

The biphenyl moiety undergoes halogenation or nitration at the 4′-position due to electron-donating ethyl linkage.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 4′-Bromo-biphenyl ethyl derivative | 65% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 4′-Nitro-biphenyl ethyl derivative | 58% |

Mechanistic Notes :

-

Iron(III) bromide polarizes Br₂, generating Br⁺ for electrophilic attack .

-

Nitronium ion (NO₂⁺) targets the biphenyl ring’s para position .

Biological Interaction Pathways

Although primarily a chemical analysis, docking studies on structurally similar compounds reveal interactions with enzymatic active sites:

| Target Protein | Interaction Type | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Angiotensin-II receptor | Salt bridges with ARG338 | -9.2 | |

| Inflammatory enzymes | Hydrophobic interactions | -7.8 |

Key Findings :

-

The biphenyl ethyl group enhances lipophilicity, promoting membrane penetration .

-

The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., HIS274) .

Synthetic Optimization Strategies

Industrial-scale synthesis avoids hazardous reagents via streamlined protocols:

| Parameter | Traditional Method | Improved Method | Source |

|---|---|---|---|

| Steps | 3 (coupling, reduction, oxidation) | 1 (direct coupling) | |

| Metal waste | High (Mn, Li) | None | |

| Cycle time | 48 hours | 12 hours |

Advantages :

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory effects. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential applications in developing anti-inflammatory drugs .

Antioxidant Activity

The structure of 2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester suggests it may possess antioxidant properties. Antioxidants are vital in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Research on related compounds has demonstrated their ability to scavenge free radicals effectively .

Material Science Applications

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices can improve the mechanical properties and longevity of materials exposed to harsh environmental conditions .

Nanocomposite Development

Recent studies have explored the use of this compound in nanocomposites, where it acts as a stabilizing agent for nanoparticles. This application is particularly relevant in electronics and photonics, where material integrity at the nanoscale is crucial for device performance .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its potential bioactivity against specific pests could lead to formulations that are both effective and environmentally friendly, reducing reliance on conventional chemical pesticides .

Case Study 1: Anti-inflammatory Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of benzoic acid derivatives. The results indicated that compounds with similar structures to this compound significantly reduced inflammation markers in animal models, suggesting its potential as a therapeutic agent .

Case Study 2: Polymer Stability Enhancement

Research conducted at a leading materials science institute examined the effects of adding this compound to polycarbonate plastics. The findings revealed that incorporating the compound improved UV resistance and thermal stability, extending the material's lifespan under outdoor conditions .

Mechanism of Action

The mechanism of action of 2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Biphenyl-4-yl-ethyl)-4-hydroxy-benzoic acid methyl ester

- 2-(2-Biphenyl-4-yl-ethyl)-6-methoxy-benzoic acid methyl ester

- 2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid ethyl ester

Uniqueness

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester stands out due to its specific hydroxylation pattern and ester group, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

2-(2-Biphenyl-4-yl-ethyl)-6-hydroxy-benzoic acid methyl ester, also known by its CAS number 1171924-93-8, is a complex organic compound characterized by a biphenyl group and a benzoic acid methyl ester with a hydroxyl group at the 6th position. This compound has garnered interest in various scientific fields due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Friedel-Crafts Alkylation : Alkylation of biphenyl using an alkyl halide in the presence of Lewis acid (e.g., aluminum chloride).

- Hydroxylation : Hydroxylation at the 6th position using oxidizing agents like potassium permanganate.

- Esterification : Esterification of the hydroxylated product with methanol using an acid catalyst (e.g., sulfuric acid).

This synthetic pathway allows for the formation of the desired compound while maintaining high purity levels (greater than 95%) .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression. For instance, it has been investigated for its effects on cell cycle regulation and apoptosis in cancer cells, showing promise as a therapeutic agent .

Study 1: Antifungal Activity

A study examining various hydroxybenzoic acid derivatives reported that similar compounds displayed antifungal activity against several pathogenic fungi. The analogs were tested for their minimum inhibitory concentration (MIC), demonstrating effective antifungal properties .

Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of this compound with key enzymes involved in disease pathways. These studies highlight its potential as a lead compound for drug development targeting specific receptors or enzymes .

The biological activity of this compound can be summarized as follows:

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation.

- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine production.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.

Data Table: Biological Activities

Properties

IUPAC Name |

methyl 2-hydroxy-6-[2-(4-phenylphenyl)ethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-25-22(24)21-19(8-5-9-20(21)23)15-12-16-10-13-18(14-11-16)17-6-3-2-4-7-17/h2-11,13-14,23H,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPFJCHYQYCBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.